Distearyl dimer dilinoleate
Description
Structure
2D Structure
Properties
CAS No. |
135620-20-1 |
|---|---|
Molecular Formula |
C72H136O4 |
Molecular Weight |
1065.8 g/mol |
IUPAC Name |
octadecyl 10-[5,6-dihexyl-2-(8-octadecoxy-8-oxooctyl)cyclohex-3-en-1-yl]dec-9-enoate |
InChI |
InChI=1S/C72H136O4/c1-5-9-13-17-19-21-23-25-27-29-31-33-35-40-47-55-65-75-71(73)61-53-45-39-37-38-44-52-60-70-68(64-63-67(57-49-15-11-7-3)69(70)59-51-16-12-8-4)58-50-43-42-46-54-62-72(74)76-66-56-48-41-36-34-32-30-28-26-24-22-20-18-14-10-6-2/h52,60,63-64,67-70H,5-51,53-59,61-62,65-66H2,1-4H3 |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CC1C(C=CC(C1CCCCCC)CCCCCC)CCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CC1C(C=CC(C1CCCCCC)CCCCCC)CCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Synonyms |
DICETEARYL DIMER DILINOLEATE |
Origin of Product |
United States |
Synthetic Strategies for Distearyl Dimer Dilinoleate
Chemical Esterification Pathways for Dimer Dilinoleates
The primary method for synthesizing distearyl dimer dilinoleate is through chemical esterification. This process involves the reaction of dimer dilinoleic acid with stearyl alcohol, typically in the presence of a catalyst, to form the corresponding diester. evitachem.com
Catalyst Systems for Esterification Optimization
Various catalyst systems are employed to optimize the esterification of dimer dilinoleates. Traditional methods often utilize strong Brønsted acids like sulfuric acid. mdpi.com However, due to challenges associated with these catalysts, such as product contamination and difficult removal, alternative systems have been explored.
Lewis acids, including complexes of zirconium and hafnium, have been shown to be effective catalysts for dehydrative esterification, often requiring azeotropic removal of water. nih.gov More recently, moisture-tolerant zirconocene (B1252598) complexes have been developed that circumvent the need for water scavengers. nih.gov Additionally, solid acid catalysts, such as ion-exchange resins, are utilized in industrial applications for the production of various esters, including fatty acid esters. chemra.com These resin catalysts offer advantages in terms of ease of separation and potential for reuse. chemra.com For specific applications, heterobimetallic carboxylate complexes, such as Ti/Sn dimers, have been investigated for the esterification of related dicarboxylic acid monoesters, showing potential for reduced catalyst deactivation. mdpi.com
Reaction Conditions and Process Parameter Influence
The efficiency and outcome of the esterification reaction are significantly influenced by various process parameters. The reaction is typically conducted under controlled temperature conditions. specialchem.com The molar ratio of the reactants, dimer dilinoleic acid and stearyl alcohol, is a critical parameter that is carefully controlled to drive the reaction towards the desired diester product. googleapis.com To facilitate the reaction and remove the water byproduct, which can inhibit the equilibrium, techniques such as azeotropic distillation are often employed. nih.gov The choice of solvent can also play a role, with toluene (B28343) being a common choice in laboratory-scale syntheses. nih.gov The purification of the final product is essential to remove any unreacted starting materials, catalysts, and byproducts. specialchem.com
Enzymatic Synthesis of Dimer Esters
Enzymatic synthesis presents a greener alternative to traditional chemical methods for producing esters like this compound. This approach utilizes enzymes, typically lipases, as biocatalysts.
Lipase-Catalyzed Routes for this compound Production
Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. nih.gov However, in non-aqueous environments, they can effectively catalyze the reverse reaction: esterification. beilstein-journals.org This capability is harnessed for the synthesis of various esters, including those derived from dicarboxylic acids. beilstein-journals.orgdss.go.th The production of this compound can be achieved through the lipase-catalyzed esterification of dimer dilinoleic acid with stearyl alcohol. Immobilized lipases, such as Candida antarctica lipase (B570770) B (often known by the trade name Novozym 435), are frequently used as they offer enhanced stability and can be easily separated from the reaction mixture for reuse. dss.go.thmdpi.com
The enzymatic synthesis can proceed via direct esterification of the dicarboxylic acid with the alcohol. mdpi.com The reaction conditions, such as temperature and solvent, are optimized to maximize yield and minimize byproducts. For instance, a study on the synthesis of dimer acid cyclocarbonate found that the optimal temperature for the lipase-catalyzed esterification was 50°C. mdpi.com Higher temperatures could lead to enzyme inactivation, while lower temperatures might result in insufficient substrate solubility. mdpi.com
Biocatalyst Engineering for Enhanced Yield and Stereoselectivity
To improve the efficiency of enzymatic ester synthesis, biocatalysts can be engineered. Directed evolution and computational design are powerful tools used to modify enzymes to enhance their activity, stability, and substrate specificity. rsc.organnualreviews.org For instance, iterative rounds of mutagenesis and screening can be used to optimize a biocatalyst's properties, including its tolerance to organic solvents and thermal stability, which are crucial for industrial-scale manufacturing. rsc.org
Protein engineering has been successfully applied to various enzymes to create biocatalysts for specific reactions. annualreviews.org This includes engineering enzymes to recognize non-natural substrates, which has been demonstrated in the manufacturing of pharmaceuticals. rsc.org In the context of ester synthesis, engineering efforts have focused on altering the substrate specificity of wax ester synthases/diacylglycerol acyltransferases (WS/DGAT) to produce desired wax esters. nih.gov Although a structure for a WS/DGAT has only recently been reported, limiting structure-guided engineering, this development opens new avenues for designing biocatalysts with tailored properties for the production of specific esters. nih.gov
Principles of Green Chemistry in Biocatalytic Production
Biocatalytic production of esters aligns well with the principles of green chemistry, offering a more sustainable alternative to conventional chemical synthesis. cosmeticsandtoiletries.comresearchgate.net
Key green chemistry aspects of biocatalytic ester production include:
Mild Reaction Conditions : Enzymatic reactions are typically carried out at or near ambient temperatures and pressures, leading to significant energy savings compared to traditional chemical processes that often require high temperatures and pressures. researchgate.netchemistryforsustainability.org
Reduced Waste and Byproducts : The high selectivity of enzymes minimizes the formation of unwanted byproducts, leading to higher yields and cleaner product streams. chemistryforsustainability.org This often simplifies downstream processing and reduces waste.
Use of Renewable Feedstocks : The starting materials for this compound, namely linoleic acid from vegetable oils and stearyl alcohol (which can also be derived from natural fats and oils), are from renewable resources. specialchem.com
Solvent-Free or Greener Solvents : Biocatalytic processes can often be conducted in solvent-free systems or in more environmentally benign solvents like ionic liquids or deep eutectic solvents, reducing the reliance on volatile organic compounds. cosmeticsandtoiletries.comrsc.org Eliminating solvents can save significant volumes of organic solvent per kilogram of product. cosmeticsandtoiletries.com
Catalyst Reusability : The use of immobilized enzymes allows for easy recovery and reuse of the biocatalyst over multiple reaction cycles, improving the economic viability and reducing the environmental footprint of the process. rsc.orgrsc.org
The application of these principles makes biocatalysis a promising technology for the sustainable industrial production of esters like this compound. researchgate.net
Sustainable and Bio-Derived Feedstocks for this compound Production
The production of this compound is intrinsically linked to the availability and sustainability of its precursor molecules: stearyl alcohol and dilinoleic acid. The latter is the more complex component to synthesize, being derived from the dimerization of linoleic acid. cir-safety.orgcir-safety.org The focus on sustainable production, therefore, largely centers on the origin of linoleic acid and the methods employed for its dimerization and subsequent esterification.
Utilization of Renewable Lipid Sources
The primary feedstock for dilinoleic acid is linoleic acid, an unsaturated fatty acid abundantly found in a variety of vegetable oils. specialchem.com The utilization of these renewable lipid sources is a cornerstone of the bio-derived production pathway for this compound. The synthesis process involves the catalytic dimerization of linoleic acid, which is sourced from these natural triglycerides. cir-safety.orgspecialchem.com
The shift towards bio-based materials is a significant trend in the chemical industry. mckinsey.com Companies are increasingly sourcing raw materials from renewable agricultural feedstocks such as corn, cassava, sugar cane, and sugar beets. natureworksllc.com Initiatives like the American Cleaning Institute's Sustainable Feedstocks program encourage the use of materials from certified sustainable sources, including Roundtable on Sustainable Palm Oil (RSPO) certified palm oil and its derivatives. cleaninginstitute.org Other innovative and sustainable feedstocks include used cooking oil (UCO), which is considered a waste-based feedstock with a lower environmental impact. sustainablefeedstocks.com
Table 1: Examples of Renewable Lipid Sources for Linoleic Acid
| Feedstock Category | Specific Source Example | Key Component | Sustainability Aspect |
| Vegetable Oils | Sunflower Oil | Linoleic Acid | Renewable agricultural resource. science.gov |
| Soybean Oil | Linoleic Acid | Widely available renewable crop. | |
| Corn Oil | Linoleic Acid | Abundant agricultural co-product. natureworksllc.com | |
| Plant-based Sugars | Sugar Cane | Dextrose/Sucrose | Fermentation substrate for bio-based chemical synthesis. natureworksllc.com |
| Sugar Beets | Dextrose/Sucrose | Locally abundant agricultural source in certain regions. natureworksllc.com | |
| Waste Streams | Used Cooking Oil (UCO) | Various Fatty Acids | Waste-to-value approach, reducing landfill and reliance on virgin resources. sustainablefeedstocks.com |
| Certified Sources | RSPO Certified Palm Oil | Palmitic/Oleic/Linoleic Acids | Promotes sustainable cultivation practices and protects biodiversity. cleaninginstitute.org |
The use of these renewable sources helps in decoupling the production of chemical ingredients from fossil fuel feedstocks, which is a critical step towards a more circular and sustainable economy. mckinsey.comnatureworksllc.com
Lifecycle Assessment Considerations in Dimer Dilinoleate Synthesis
A Lifecycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacture, distribution, use, and disposal or recycling. core.ac.ukscribd.com For this compound, an LCA provides a framework to identify environmental hotspots and opportunities for improvement in its production chain.
The lifecycle of a product like this compound, often used in consumer products, typically involves the following stages:
Raw Material Acquisition : This stage includes the cultivation and harvesting of oilseeds (e.g., sunflower, soy) or other biomass, and their initial processing to extract the oil containing linoleic acid. core.ac.uk The environmental burdens at this stage can include land use, water consumption, and fertilizer/pesticide use.
Manufacturing : This encompasses the dimerization of linoleic acid and the subsequent esterification with stearyl alcohol to form the final product. cir-safety.org Key considerations here are the energy consumption of the reactors and purification processes, as well as the management of any by-products or waste streams. scribd.comcetjournal.it
Distribution and Use : The transportation of the final ingredient to formulators and its incorporation into consumer products have associated fossil fuel consumption and emissions. scribd.com
End-of-Life : As this compound is used in personal care products, a significant portion is expected to be washed off and enter wastewater systems, with the remainder being disposed of in landfills via product containers. industrialchemicals.gov.au The biodegradability and potential aquatic toxicity are important considerations at this stage.
Table 2: Illustrative Lifecycle Assessment Stages for this compound
| Lifecycle Stage | Key Activities | Potential Environmental Hotspots |
| 1. Raw Material Acquisition | Cultivation of oilseed crops (e.g., sunflower) | Land use change, water use, fossil fuel use for farming machinery, fertilizer/pesticide runoff. core.ac.ukscribd.com |
| 2. Feedstock Processing | Extraction and refining of vegetable oil to yield linoleic acid; production of stearyl alcohol. | Energy consumption, use of solvents, waste generation. |
| 3. Chemical Synthesis | Dimerization of linoleic acid; Esterification with stearyl alcohol. | High energy requirements for heating and reactions, catalyst use and disposal. cetjournal.it |
| 4. Purification | Distillation or other methods to achieve desired purity. | Significant energy consumption, potential for product loss. cetjournal.it |
| 5. Distribution | Transportation to product manufacturers. | Fossil fuel consumption and greenhouse gas emissions. scribd.com |
| 6. Use Phase | Incorporation into consumer products (e.g., cosmetics). | Environmental impact is generally low during this phase. |
| 7. End-of-Life | Disposal to sewer and landfill. | Biodegradability in wastewater treatment, potential for ecotoxicity. industrialchemicals.gov.au |
By systematically analyzing these stages, manufacturers can identify areas to reduce environmental impact, for example, by sourcing from sustainable agriculture, improving energy efficiency in the synthesis process, or designing more readily biodegradable molecules. scribd.com
Reaction Mechanisms and Kinetics of Distearyl Dimer Dilinoleate Formation and Transformation
Mechanistic Studies of Dimerization of Unsaturated Fatty Acid Precursors
The formation of the core dimer acid structure is achieved through the dimerization of C18 unsaturated fatty acids, primarily oleic acid and linoleic acid. nih.gov This reaction is commonly performed at high temperatures, typically between 230°C and 250°C, using acidic clay catalysts such as montmorillonite. mdpi.comnih.gov The clay provides a confined, acidic environment for the reaction to occur. mdpi.com
Contrary to some descriptions in the literature, the dimerization process does not proceed via a Diels-Alder reaction mechanism. mdpi.comijacskros.com The Diels-Alder reaction requires a conjugated diene and a dienophile, which are not typically present or activated in this context. mdpi.com Instead, the reaction follows a more complex pathway involving cationic mechanisms. mdpi.com These cationic reactions are not position-specific due to the potential for isomerization of the double bonds within the fatty acid chains under the reaction conditions. mdpi.com The process results in a mixture of cyclic and acyclic (linear) dimer structures. mdpi.com
The composition of the resulting dimer acid is highly dependent on the starting unsaturated fatty acid. Dimerization of oleic acid, which is monounsaturated, yields a significant proportion of linear and monocyclic dimers. In contrast, the dimerization of the more unsaturated linoleic acid leads to a higher content of polycyclic and aromatic structures. researchgate.net This is attributed to hydrogen transfer reactions that can form conjugated dienes from polyunsaturated acids, which then readily dimerize. researchgate.net
Table 1: Influence of Fatty Acid Precursor on Dimer Structure This interactive table shows the typical structural composition of dimer acids produced from different unsaturated fatty acid precursors.
| Precursor Fatty Acid | Dominant Dimer Structures | Key Findings |
| Oleic Acid | High in linear and non-aromatic monocyclic dimers. mdpi.com | The significant presence of linear dimers contradicts assumptions of a Diels-Alder pathway being the main route. mdpi.com |
| Linoleic Acid | High in non-aromatic monocyclic and polycyclic dimers. mdpi.comresearchgate.net | Contains the largest polycyclic content compared to dimers from oleic or tall oil fatty acids. researchgate.net |
| Tall Oil Fatty Acids (TOFA) | Composition is intermediate between oleic and linoleic acid dimers. mdpi.com | Leads to a higher content of non-aromatic monocyclic dimers. mdpi.com |
Kinetics of Esterification Reactions Involving Dimer Acids
The final step in the formation of Distearyl Dimer Dilinoleate is the esterification of the dimer acid with stearyl alcohol. This reaction, a type of Fischer esterification, involves reacting the carboxylic acid groups of the dimer acid with the hydroxyl group of stearyl alcohol, typically in the presence of an acid catalyst, to form ester linkages and water as a byproduct. abo.fiache.org.rs
The kinetics of this type of esterification are influenced by several key parameters:
Temperature : Increasing the reaction temperature generally increases the reaction rate and the yield of the ester. ache.org.rs
Catalyst : Acid catalysts, such as sulfuric acid or ferric chloride, are used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. ache.org.rsresearchgate.net The concentration of the catalyst can significantly impact the initial reaction kinetics. ache.org.rs
Reactant Molar Ratio : An excess of the alcohol reactant can be used to shift the equilibrium towards the product side, increasing the conversion of the acid into the ester. ache.org.rs
Reactant Structure : The structure of the alcohol reactant plays a crucial role. Primary alcohols, like stearyl alcohol, are generally more reactive and exhibit faster reaction rates than secondary or tertiary alcohols due to lower steric hindrance around the hydroxyl group. ache.org.rsucr.ac.cr
Studies on the esterification of stearic acid with various alcohols demonstrate these kinetic principles. For instance, the reactivity of alcohols was found to be in the descending order: primary > secondary > tertiary. ache.org.rs
Table 2: Kinetic Data for the Esterification of Stearic Acid with 1-Butanol This interactive table presents data on the influence of temperature on the conversion of stearic acid to its ester with 1-butanol, a representative long-chain esterification reaction.
| Reaction Temperature (°C) | Conversion after 30 min | Rate Constant (k) | Reference |
| 35 | 0.272 | Value not provided | ache.org.rs |
| 45 | Value not provided | Value not provided | ache.org.rs |
| 55 | Value not provided | Value not provided | ache.org.rs |
| 65 | 0.680 | Value not provided | ache.org.rs |
Note: The rate constants (k) were calculated in the referenced study but are not explicitly listed in the provided text for each temperature.
Advanced Material Applications of Distearyl Dimer Dilinoleate
Distearyl Dimer Dilinoleate as a Component in Lubricant Base Stocks
Esters of dimerized fatty acids, including this compound, are utilized in the formulation of specialty lubricants and greases. google.com Their large molecular structure and ester functionality provide a combination of high viscosity, good lubricity, and thermal stability. These molecules can be used as a primary base stock or as a co-basestock with other synthetic fluids like polyalphaolefins (PAOs) or mineral oils to enhance performance. researchgate.netgoogle.com A key application area is in environmentally acceptable lubricants (EALs) due to their vegetable oil origin and inherent biodegradability. nih.gov Patents dating back to 1954 describe the creation of lubricating greases from various alcohol esters of the dimer of linoleic acid, including the stearyl ester, thickened with a lithium soap. google.com More recent developments focus on derivatives of dimer fatty acids for use as base oils in demanding applications such as engine oils, hydraulic fluids, gear oils, and compressor oils. ijacskros.comgoogle.com
The performance of a lubricant base stock is intrinsically linked to its molecular structure. For dimer acid esters like this compound, the key structural components are the C36 dimer acid core and the esterified alcohol groups. The bulky and complex cyclic structure of the dimer acid core disrupts crystallization at low temperatures, which contributes to a low pour point. google.com This large structure also results in a high viscosity index (VI), meaning the lubricant's viscosity changes less with temperature fluctuations. researchgate.net
The nature of the alcohol used for esterification also plays a critical role. While this compound uses a long, straight-chain alcohol (stearyl alcohol), other esters are made with branched alcohols like 2-ethylhexanol. Branching in the alcohol chain is known to further improve low-temperature properties. researchgate.netresearchgate.net The long, saturated stearyl chains in this compound contribute to a higher viscosity and provide a thick, durable lubricating film, though they may lead to a higher pour point compared to esters with shorter or branched chains. The ester linkages themselves are polar, which can improve surface adhesion and lubricity, but they can also be susceptible to hydrolysis under certain conditions. nih.gov
Table 1: Influence of Molecular Structure on Lubricant Properties of Dimer Acid Esters
| Structural Feature | Influence on Performance Property | Rationale |
| C36 Dimer Acid Core | High Viscosity, High Viscosity Index (VI), Low Pour Point | The large, branched, and cyclic structure increases viscosity and hinders molecular alignment at low temperatures, preventing solidification. researchgate.netgoogle.comatamankimya.com |
| Long-Chain Alcohol (e.g., Stearyl) | Increased Viscosity, Enhanced Film Strength | Long aliphatic chains increase intermolecular forces, leading to higher viscosity and a more robust lubricating film. |
| Branched-Chain Alcohol (e.g., 2-Ethylhexyl) | Improved Low-Temperature Fluidity (Lower Pour Point) | Branching disrupts the packing of molecules, lowering the temperature at which the fluid solidifies. researchgate.netresearchgate.net |
| Ester Linkages | Good Lubricity, Surface Adhesion | The polarity of the ester groups promotes adhesion to metal surfaces, improving boundary lubrication. nih.gov |
| Residual Unsaturation | Potentially Reduced Oxidative Stability | Double bonds remaining in the dimer acid structure can be sites for oxidation, although this can be mitigated through hydrogenation. researchgate.net |
Tribological studies focus on the friction, wear, and lubrication characteristics of materials in contact. Research on dimer acid derivatives demonstrates their effectiveness as anti-wear additives. When added to base fluids, these large ester molecules form a protective film on metal surfaces, reducing direct asperity contact and minimizing wear.
In one study, vegetable oil-based dimer acid derivatives were added to diesel fuel and evaluated using a high-frequency reciprocating rig (HFRR). The results showed a significant reduction in the wear scar diameter (WSD) on the test ball, indicating improved lubricity. researchgate.net Another study synthesized dimer acid from oleic acid and tested its performance as an anti-wear additive in jet fuel, also finding positive results. syxbsyjg.com These studies confirm that the chemical structure of dimer acid esters is effective at protecting surfaces under boundary lubrication conditions. The long aliphatic chains provide a cushioning effect, while the polar ester groups ensure strong adsorption to the metal surfaces.
Table 2: Tribological Performance of Dimer Acid Derivatives as Lubricant Additives
| Base Fluid | Additive | Additive Concentration | Test Method | Wear Scar Diameter (WSD) | Reference |
| Pure Diesel | None | 0 ppm | HFRR | ~650 µm | |
| Pure Diesel | Dimer Acid Derivatives | 120 ppm | HFRR | ~200 µm | |
| Jet Fuel | None | 0 ppm | Four-Ball | Not Specified (Baseline) | syxbsyjg.com |
| Jet Fuel | Dimer Acid | Not Specified | Four-Ball | Significant Reduction | syxbsyjg.com |
The ability of a lubricant to resist degradation at high temperatures and in the presence of oxygen is critical for industrial applications. The thermal and oxidative stability of dimer acid esters is influenced by their chemical structure, particularly the degree of residual unsaturation left over from the original fatty acids. researchgate.net Polyunsaturated fatty acids can lead to oxidation and polymerization reactions. nih.gov
Integration of this compound in Coating and Film Technologies
A primary function of a coating is to form a continuous, protective film on a substrate. Dimer dilinoleate esters are excellent film-formers. lesielle.com When applied to a surface, the large molecules orient themselves to create a stable, uniform layer. This film acts as a physical barrier, protecting the underlying material from environmental factors like moisture and chemical exposure. atamanchemicals.comdeascal.com
The unique structure of this compound, with its non-polar fatty chains and more polar ester core, allows for effective interaction with a variety of surfaces. The polar ester groups can form adhesive bonds with polar substrates like metals, while the long, non-polar chains provide hydrophobicity and compatibility with other non-polar components in a formulation. nih.gov This dual nature enhances adhesion to both polar and non-polar surfaces, making dimer acid-based resins versatile for coating diverse materials such as metal, wood, and plastics. atamankimya.comatamanchemicals.com
The incorporation of dimer acid structures into coating resins significantly enhances their durability and adhesion. The long, flexible C36 carbon backbone of the dimer acid imparts flexibility to the polymer network, preventing the coating from becoming brittle and cracking under stress or temperature changes. atamankimya.comresearchgate.net This flexibility is crucial for applications on substrates that expand, contract, or bend.
Adhesion is further improved by the amorphous and non-polar character of the dimer acid structure, which promotes strong bonding to a wide range of substrates. usda.gov Polyamides and polyesters synthesized with dimer acids exhibit excellent adhesion, chemical resistance, and weather resistance, making them suitable for demanding applications like automotive and marine coatings. atamanchemicals.comatamankimya.com Specific polyamide formulations based on dimer acids and secondary amines have been developed to achieve strong adhesion even to challenging, low-energy surfaces like polyvinyl chloride (PVC). usda.gov The result is a robust and long-lasting coating that maintains its integrity and protective function over time.
Rheological Behavior of this compound in Non-Aqueous and Polymeric Systems
The rheological characteristics of a material describe its flow and deformation under stress. For this compound, these properties are pivotal to its functionality in various formulations.
Influence of Molecular Architecture on Rheological Performance
The unique molecular architecture of this compound is the primary determinant of its rheological profile.
Dimer Dilinoleate Core: The C36 dimer acid backbone provides a bulky and somewhat rigid core. This structure contributes to the high molecular weight and creates significant steric hindrance, which in turn increases viscosity. The presence of cyclic structures within the dimer acid can further restrict molecular motion, enhancing the elastic component of its viscoelasticity.
Long Stearyl Chains: The two C18 stearyl alcohol chains are long, linear alkyl groups. These chains contribute to strong intermolecular van der Waals forces, leading to increased viscosity. The length of these chains is directly related to the degree of entanglement and, consequently, the resistance to flow. Studies on other fatty acid esters have shown a clear trend of increasing viscosity with increasing alkyl chain length.
The combination of a bulky, branched core with long, linear chains results in a molecule with a high hydrodynamic volume and a propensity for entanglement, leading to its characteristic high viscosity and shear-thinning behavior.
Emerging Applications in Niche Industrial Sectors (e.g., inks, specialized fluids)
The distinct rheological properties of this compound make it a valuable additive in several niche industrial applications, particularly where precise control over flow and viscosity is required.
In the printing ink industry , especially for offset and lithographic inks, the rheology of the ink is critical for print quality. This compound can function as a rheology modifier and a binder component. Its high viscosity at low shear helps to prevent pigment settling and provides good ink "body." During the high-speed printing process, its shear-thinning behavior ensures that the ink flows smoothly through the rollers and transfers efficiently to the substrate. Furthermore, its large molecular size can contribute to the formation of a durable and glossy ink film. Fatty acid esters are known to be used as solvents and viscosity control agents in printing inks.
In the realm of specialized fluids , such as high-performance lubricants and hydraulic fluids, this compound offers several advantages. Its high molecular weight and thermal stability make it a potential candidate for use as a base oil or a viscosity index improver. The long alkyl chains provide excellent lubricity, reducing friction between moving parts. Dimer acid esters, in general, are recognized for their good thermal and oxidative stability, which is crucial for lubricants operating under extreme conditions. In drilling fluids, derivatives of dimer acids are used to create "flat-rheology" systems, where the viscosity remains relatively constant over a wide temperature range, a property that could be imparted by esters like this compound.
Table 2: Potential Applications and Functions of this compound in Niche Sectors
| Industrial Sector | Application | Function | Key Rheological Property |
|---|---|---|---|
| Printing Inks | Offset/Lithographic Inks | Rheology Modifier, Binder | High low-shear viscosity, Shear thinning |
| Specialized Fluids | High-Performance Lubricants | Base Oil, Viscosity Index Improver | High viscosity, Thermal stability, Lubricity |
| Hydraulic Fluids | Viscosity Modifier | Stable viscosity over a range of temperatures |
Note: The applications listed are based on the known functions of structurally similar high molecular weight esters and dimer acid derivatives.
Analytical and Spectroscopic Methodologies for Studying Distearyl Dimer Dilinoleate and Its Reactions
Advanced Chromatographic Techniques for Purity and Compositional Analysis of Dimer Derivatives
Chromatographic methods are fundamental for separating and quantifying the components in complex mixtures produced during the synthesis of dimer acid derivatives. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Gel Permeation Chromatography (GPC) are routinely employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the purity analysis of dimer acid derivatives. researchgate.netdntb.gov.ua It is particularly effective in separating non-volatile and thermally sensitive compounds like Distearyl dimer dilinoleate. Reversed-phase HPLC is a common mode used for this purpose, allowing for the separation of monomers, dimers, and higher oligomers based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.
Gas Chromatography (GC): GC is widely used for the analysis of fatty acid compositions. researchgate.net For high molecular weight compounds like dimer esters, a derivatization step is often necessary to increase volatility. aocs.org This typically involves transesterification to form methyl esters, which can then be analyzed by GC with a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.netgoogle.com Programmed temperature gas chromatography allows for the separation and quantification of unpolymerized monomeric acids, dimerized acids, and trimerized acids. researchgate.net
Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC is invaluable for assessing the molecular weight distribution of polymeric products. It separates molecules based on their size in solution. GPC can effectively assess the purity of dimer fractions by separating them from monomers, trimers, and other higher-molecular-weight polymers. nih.govmdpi.com
Thin-Layer Chromatography (TLC): TLC offers a simpler and more rapid method for qualitative analysis and monitoring the progress of reactions. For dimer fatty acids, a normal-phase (silica gel) TLC system can be used to achieve reasonable separation of monomers, dimers, and trimers. researchgate.net
| Chromatographic Technique | Primary Application for Dimer Derivatives | Key Information Obtained | Typical Derivatization |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of non-volatile esters. aocs.org | Separation of monomers, dimers, and oligomers. mdpi.com | Often not required. |
| Gas Chromatography (GC) | Compositional analysis of fatty acid precursors and reaction products. acs.org | Quantification of monomer, dimer, and trimer content. researchgate.net | Esterification to methyl esters. aocs.org |
| Gel Permeation Chromatography (GPC) | Analysis of molecular weight distribution and purity of fractions. nih.gov | Separation of polymers based on size. | None required. |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring and qualitative separation. researchgate.net | Visual separation of monomer, dimer, and trimer spots. | None required. |
Mass Spectrometry for Elucidating Complex Dimer and Oligomer Structures
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of large, complex molecules like this compound. nih.gov It provides information on elemental composition and the structure of fragment ions.
The analysis of dimer acids and their esters is complicated by the formation of various structural isomers, including non-cyclic, monocyclic, and polycyclic variants. nih.govmdpi.com Mass spectrometry, often coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), is used to identify these different structures. The molecular ion region of the mass spectrum is used to determine the number of ring systems and double bonds present in the dimer structures. nih.govmdpi.com To simplify the spectra and aid interpretation, the molecules are often hydrogenated to remove double bonds and esterified to increase volatility. mdpi.com
Electrospray ionization (ESI) is a soft ionization technique well-suited for large, non-volatile molecules, enabling their transfer into the gas phase for MS analysis with minimal fragmentation. mdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment specific ions, providing further structural details by analyzing the resulting fragmentation patterns. researchgate.net Native mass spectrometry can also provide information about the stoichiometry of oligomeric assemblies present in a solution. nih.govacs.org
| Mass Spectrometry Technique | Primary Role in Analysis | Example Application |
|---|---|---|
| GC-MS / LC-MS | Separation and identification of components in a mixture. | Identifying different structural isomers (cyclic, acyclic) of dimer esters. nih.gov |
| Electrospray Ionization (ESI-MS) | Soft ionization for molecular weight determination of large molecules. mdpi.com | Obtaining the accurate molecular weight of this compound. |
| Tandem MS (MS/MS) | Structural elucidation through controlled fragmentation. researchgate.net | Determining the lengths of side chains attached to ring systems in the dimer core. nih.gov |
| Native MS | Studying noncovalent assemblies and oligomers in solution. nih.gov | Investigating the potential for self-assembly or aggregation of dimer esters. |
Thermal Analysis Techniques for Material Performance Evaluation
Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. For a material like this compound, which is used in applications where temperature stability is important, these methods provide critical performance data.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. labmanager.com It is used to determine the thermal stability and decomposition temperature of this compound. The resulting data can reveal the temperature at which the material begins to degrade, which is a critical parameter for its application in high-temperature environments. TGA can also provide information on the composition of multi-component systems. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. labmanager.com This technique is used to determine thermal transitions such as melting point, crystallization temperature, and glass transition temperature (Tg). For a large ester like this compound, DSC can provide insights into its physical state (e.g., amorphous or crystalline) and its behavior over a range of temperatures, which is relevant for its use in formulations like cosmetics and lubricants. researchgate.net
| Thermal Analysis Technique | Property Measured | Key Information for this compound |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature. labmanager.com | Decomposition temperature, thermal stability. |
| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature. labmanager.com | Melting point, crystallization behavior, glass transition temperature. |
Future Research Directions and Industrial Outlook for Distearyl Dimer Dilinoleate
Development of Novel Synthetic Pathways with Enhanced Sustainability
The chemical industry's shift towards greener manufacturing practices is driving research into more sustainable methods for synthesizing esters like Distearyl Dimer Dilinoleate. openpr.com The focus is on minimizing environmental impact by reducing waste, energy consumption, and the use of hazardous substances. chemistryjournals.net
Key areas of development in sustainable synthetic pathways include:
Biocatalysis: The use of enzymes, particularly lipases, as catalysts in esterification reactions offers a green alternative to traditional acid catalysts. chemistryjournals.netresearchgate.net Enzymatic processes operate under milder conditions, are highly specific, and can reduce the formation of byproducts. nih.gov This approach is being explored for the synthesis of various oleochemicals, including esters for use in food, pharmaceuticals, and fuels. researchgate.net
Catalyst- and Solvent-Free Approaches: Research is underway to develop esterification processes that eliminate the need for catalysts and organic solvents. researchgate.net One such method involves reacting dimer acids with alcohols at elevated temperatures in the presence of molecular sieves to remove water and drive the reaction to completion. researchgate.net Another innovative approach is the use of aerosolization for ester synthesis, which can achieve high yields without the need for heat or catalysts. digitellinc.com
Renewable Feedstocks: Dimer acids are derived from the dimerization of unsaturated fatty acids obtained from renewable resources such as vegetable oils (e.g., tall oil, soybean oil, canola oil, and rapeseed oil) and animal fats. econmarketresearch.comwikipedia.orgmontanarenewables.com The use of these bio-based feedstocks reduces reliance on fossil fuels and contributes to a lower carbon footprint. openpr.comeconmarketresearch.com Ongoing research aims to optimize the use of various renewable feedstocks and explore new sources. argusmedia.com
The following table summarizes different sustainable synthetic approaches for esters:
| Synthetic Pathway | Key Features | Advantages |
| Biocatalysis (Enzymatic Esterification) | Uses lipases as catalysts. | High selectivity, mild reaction conditions, reduced byproducts, environmentally friendly. researchgate.netnih.gov |
| Catalyst- and Solvent-Free Synthesis | Eliminates the need for traditional catalysts and organic solvents. | Simplified purification, reduced waste, potentially lower cost. researchgate.net |
| Aerosolization | Atomization of reactants to facilitate esterification without heat or catalyst. | High efficiency, environmentally friendly. digitellinc.com |
| Use of Renewable Feedstocks | Utilizes fatty acids from vegetable oils and animal fats. | Reduced dependence on fossil fuels, lower carbon footprint, biodegradable. openpr.comeconmarketresearch.com |
Exploration of New Industrial and Material Applications Beyond Traditional Uses
While this compound is well-established in the cosmetics industry as a skin-conditioning agent, the unique properties of dimer acids and their esters are paving the way for their use in a broader range of industrial and material applications. cosmeticsinfo.orgspecialchem.com Their bifunctional nature makes them valuable building blocks for high-performance polymers. tus.ie
Potential and emerging applications include:
High-Performance Polymers: Dimer acids are used in the synthesis of polyamides, polyesters, and polyurethanes. tus.iepcimag.commdpi.com These bio-based polymers offer properties such as flexibility, water resistance, and durability, making them suitable for applications in coatings, adhesives, and engineering plastics. econmarketresearch.compcimag.comresearchgate.net
Biolubricants: Esters of dimer acids, known as dimerate esters, show excellent potential as biolubricants, particularly for low-temperature applications. researchgate.net They exhibit high viscosity indexes and excellent cold flow properties. researchgate.net
Plasticizers: Dimer acid esters are being investigated as green plasticizers for polymers like PVC and rubber. mdpi.com
Corrosion Inhibitors and Fuel Additives: The properties of dimer acids make them suitable for use in formulations for corrosion inhibitors and fuel oil additives. econmarketresearch.comwikipedia.org
The table below highlights some of the expanding applications for dimer acid derivatives:
| Application Area | Product | Key Properties and Advantages |
| Polymers | Polyamides, Polyesters, Polyurethanes | Bio-based, flexibility, hydrophobicity, hydrolytic resistance. tus.iepcimag.com |
| Lubricants | Biolubricants | High viscosity index, excellent cold flow properties, biodegradable. researchgate.net |
| Adhesives | Hot Melt Adhesives | Good adhesion, flexibility. researchgate.netmdpi.com |
| Coatings | Alkyd Resins, UV-curable coatings | Water resistance, durability. pcimag.com |
| Plasticizers | Green Plasticizers for PVC and rubber | Renewable alternative to petroleum-based plasticizers. mdpi.com |
Advanced Analytical Tools for Complex Dimer Systems Characterization
The production of dimer acids results in a complex mixture of molecules, including various dimer isomers, unreacted monomers, and higher-order oligomers like trimers. wikipedia.orgmdpi.com Accurate characterization of these complex systems is crucial for quality control and for understanding the structure-property relationships of the final products. mdpi.comnih.gov
A variety of advanced analytical techniques are employed to analyze these dimer systems:
Chromatography: Gas chromatography (GC) and thin-layer chromatography (TLC) are used to separate and quantify the monomer, dimer, and trimer fractions. researchgate.net
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ¹³C-NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy are powerful tools for elucidating the chemical structures of the various components in the dimer acid mixture. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weights of the different species present. tandfonline.com
Size Exclusion Chromatography (SEC): This technique is used to determine the molecular weight distribution of polymeric materials derived from dimer acids. researchgate.net
Differential Scanning Calorimetry (DSC): DSC is used to analyze the thermal properties of polymers made from dimer acids. researchgate.net
The complexity of dimer samples makes their analysis challenging, often requiring the use of multiple, complementary analytical methods for thorough characterization. tandfonline.com
The following table outlines the primary analytical tools used for dimer system characterization:
| Analytical Technique | Purpose |
| Gas Chromatography (GC) | Separation and quantification of monomer, dimer, and trimer fractions. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of isomers. mdpi.com |
| Fourier-Transform Infrared (FT-IR) | Identification of functional groups. mdpi.com |
| Mass Spectrometry (MS) | Determination of molecular weight. tandfonline.com |
| Size Exclusion Chromatography (SEC) | Analysis of molecular weight distribution in polymers. researchgate.net |
| Differential Scanning Calorimetry (DSC) | Characterization of thermal properties of polymers. researchgate.net |
Interdisciplinary Research in Dimer Acid Chemistry and Engineering for Circular Economy
The use of dimer acids and their derivatives is a prime example of the principles of a circular economy in action. researchgate.net These materials are derived from renewable resources, and their application in long-lasting materials can contribute to a more sustainable industrial ecosystem. Interdisciplinary research across chemistry, materials science, and engineering is essential to fully realize this potential. researchgate.net
Key aspects of this interdisciplinary approach include:
Lifecycle Assessment: Conducting comprehensive lifecycle assessments of products derived from dimer acids is crucial to quantify their environmental benefits compared to petroleum-based alternatives.
Polymer Recycling and Upcycling: Research into the chemical recycling and upcycling of polymers made from dimer acids will be important for closing the materials loop and creating a truly circular economy. The selective depolymerization of polyesters is one area of active research. acs.org
Oleochemistry Advancement: Continued innovation in oleochemistry, the study of chemicals derived from fats and oils, will be critical for developing new and improved dimer-acid-based products. wikipedia.orgioigroup.com
The development and application of dimer acid derivatives like this compound are at the forefront of the shift towards a more sustainable and circular chemical industry. openpr.com Future research will undoubtedly unlock new possibilities for these versatile, bio-based molecules.
Q & A
Q. What are the primary synthetic routes for distearyl dimer dilinoleate, and how do reaction conditions affect esterification efficiency?
DDD is synthesized via esterification of dilinoleic acid with stearyl alcohol derivatives. Key variables include catalyst type (e.g., acid or enzymatic), temperature (typically 120–180°C), and molar ratios of reactants. Excess alcohol improves esterification efficiency but requires post-reaction purification. Side reactions, such as hydrolysis, are minimized under anhydrous conditions . Characterization via FTIR and NMR confirms ester bond formation and molecular weight distribution .
Q. Which analytical methods are most reliable for quantifying DDD in complex cosmetic matrices?
Reverse-phase HPLC with evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) is recommended due to DDD’s high molecular weight and lack of UV chromophores. Sample preparation involves lipid extraction using hexane:isopropanol (3:2) to isolate non-polar components . Gas chromatography (GC) is unsuitable due to DDD’s low volatility.
Q. How does DDD’s molecular structure contribute to its emollient properties?
The dimer dilinoleate backbone provides a branched, hydrophobic structure that forms a semi-occlusive film on the skin, reducing transepidermal water loss (TEWL). The stearyl chains enhance spreadability and melting point (~40–50°C), enabling a "buttery" sensory feel upon application .
Advanced Research Questions
Q. How can researchers resolve discrepancies in thermal stability data for DDD across formulations?
Variations in stability (e.g., drooping in lipsticks) may arise from interactions with other lipids or pigments. High-temperature stability tests (e.g., 45°C for 8 weeks) should be conducted in the presence of formulation-specific additives like waxes or polymers. Differential scanning calorimetry (DSC) can identify phase transitions, while rheology tests quantify viscosity changes under stress . For example, DDD at 5% in lipsticks showed no drooping, but higher concentrations may require co-stabilizers like hydrogenated polyisobutene .
Q. What methodologies are optimal for assessing DDD’s impact on skin barrier function in vitro?
Use reconstructed human epidermis (RHE) models to measure TEWL and stratum corneum hydration via corneometry. DDD’s occlusive properties can be compared to reference emollients (e.g., petrolatum) using Franz cell diffusion studies with radiolabeled water. Confocal Raman spectroscopy may further map lipid organization in the stratum corneum .
Q. How does DDD’s log Pow (>17) influence its dermal absorption and safety profile?
The high octanol/water partition coefficient indicates minimal systemic absorption, as confirmed by CIR’s safety assessment. In vitro percutaneous absorption assays using human skin explants and receptor fluid analysis (e.g., LC-MS) validate low penetration (<0.1% of applied dose). However, long-term exposure studies are needed to rule out bioaccumulation in lipid-rich tissues .
Q. What experimental designs address conflicting reports on DDD’s comedogenic potential?
While early studies reported non-comedogenicity, variations in pore-clogging risk may depend on formulation viscosity. Use the rabbit ear model or sebocyte-fibroblast co-cultures to assess follicular occlusion. Compare DDD with known comedogens (e.g., coconut oil) using cyanoacrylate skin surface strippings and image analysis .
Methodological Challenges
Q. How can researchers standardize sensory evaluation of DDD’s “melting” texture across formulations?
Implement quantitative descriptive analysis (QDA) with trained panels scoring attributes like “slip,” “cushion,” and “melt rate.” Correlate results with instrumental data from texture analyzers (e.g., TA.XT Plus) using penetration tests (e.g., 25°C, 100g load) to quantify stick hardness .
Q. What strategies mitigate batch-to-batch variability in DDD synthesis for reproducible research?
Control raw material purity (e.g., dilinoleic acid ≥95%) and reaction kinetics using real-time FTIR monitoring. Post-synthesis purification via molecular distillation ensures consistent molecular weight (MW ~1,200–1,500 Da) .
Data Contradiction Analysis
Q. Why do some studies report antioxidant activity for DDD while others do not?
Antioxidant effects may depend on trace impurities (e.g., residual dilinoleic acid) or synergies with formulation antioxidants (e.g., tocopherol). Test DDD’s radical scavenging capacity in isolation using DPPH or ORAC assays. In lipstick matrices, HPLC-MS can quantify degradation products (e.g., peroxides) under UV exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
